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Compound Name: MU1210

Cat. No.: B10814278

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of

MU1210, a potent and selective chemical probe for the Cdc-Like Kinase (CLK) family. MU1210
serves as a critical tool for investigating the roles of CLK1, CLK2, and CLK4 in cellular

processes, particularly the regulation of mRNA splicing. Its well-characterized selectivity makes

it an invaluable asset for target validation and drug discovery efforts.

Overview of MU1210
MU1210 is an ATP-competitive inhibitor that targets CLK1, CLK2, and CLK4 with high potency.

Unlike many kinase inhibitors that bind to the highly conserved hinge region of the ATP pocket,

MU1210 exhibits an unusual binding mode.[1] X-ray crystallography reveals that it anchors to

the back pocket of the kinase, a feature that contributes to its distinct selectivity profile.[1] This

interaction is largely governed by the presence of a bulky, hydrophobic residue at the DFG-1

position in CLK1, CLK2, and CLK4, which is absent in the closely related but largely uninhibited

CLK3.[1]

Functionally, CLK kinases are dual-specificity kinases that phosphorylate serine/arginine-rich

(SR) proteins.[2] This phosphorylation is a critical step in the assembly of the spliceosome and
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the regulation of both constitutive and alternative pre-mRNA splicing.[2] By inhibiting CLKs,

MU1210 can modulate these splicing events, affecting gene expression and subsequent

cellular functions.[2][3]

Quantitative Selectivity Profile
The selectivity of MU1210 has been extensively profiled against a broad panel of kinases. The

data consistently demonstrates high affinity for CLK1, CLK2, and CLK4, with significantly lower

potency against other kinases, including the closely related DYRK and HIPK subfamilies. A

structurally similar but inactive compound, MU140, serves as a reliable negative control for

experiments.[3][4]

Table 1: Biochemical Potency of MU1210 Against Target and Off-Target Kinases

Kinase Target IC50 (nM) Data Source(s)

CLK1 8 [3][5][6]

CLK2 20 [3][5]

CLK4 12 [3][5]

CLK3 >3000 [3][5]

HIPK2 23 - 29 [3]

HIPK1 187

HIPK3 159

DYRK1A 213

DYRK1B 956

DYRK2 1309

Table 2: Cellular Target Engagement and Functional Activity of MU1210
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Assay Type Target/Cell Line Potency Value Data Source(s)

NanoBRET (Kᵢ) CLK1 84 nM [3][6]

NanoBRET (Kᵢ) CLK2 91 nM [3]

NanoBRET (Kᵢ) CLK4 23 nM [3]

NanoBRET HIPK2 >10,000 nM [3]

NanoBRET DYRK2 1,700 nM [3]

Antiproliferation MCF-7 Cells (72h) 1.1 µM (IC50)

Signaling Pathway and Mechanism of Action
MU1210 exerts its biological effects by inhibiting the CLK-mediated phosphorylation of SR

proteins, which are key regulators of the spliceosome. This inhibition alters the patterns of pre-

mRNA alternative splicing.
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Caption: MU1210 inhibits CLK, preventing SR protein phosphorylation and altering mRNA
splicing.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing data. The

following sections outline the key experimental protocols used to characterize the selectivity of

MU1210.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase. A common method involves a panel-based screen, such as the one offered by

Invitrogen.

Principle: Measures the transfer of phosphate from ATP to a substrate peptide by a specific

kinase in the presence of varying concentrations of the inhibitor.

General Protocol:

Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP,

and MU1210 serially diluted in DMSO.

Reaction: The kinase, substrate, and MU1210 are incubated together in an appropriate

buffer. The reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the reaction is stopped. The amount of

phosphorylated substrate is quantified. This can be done using various methods, such as

radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g.,

ELISA).

Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted

against the logarithm of the MU1210 concentration. The IC50 value is determined using a

non-linear regression curve fit.
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Caption: General workflow for a biochemical kinase inhibition assay to determine IC50 values.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound

binding to a specific protein target within living cells, providing a more physiologically relevant

measure of potency.

Principle: The assay uses a target kinase fused to a NanoLuc® luciferase enzyme (energy

donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When

the tracer is bound, its close proximity to the luciferase results in energy transfer upon

addition of the substrate. A test compound (MU1210) competes with the tracer for binding,

causing a decrease in the BRET signal.

General Protocol:

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the

kinase-NanoLuc® fusion protein.

Assay Setup: Transfected cells are plated, and the NanoBRET™ tracer is added, followed

by the addition of serially diluted MU1210.

Signal Detection: The NanoLuc® substrate is added, and both donor (luciferase) and

acceptor (tracer) emission signals are measured using a plate reader.

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The

data are plotted against the inhibitor concentration to determine the cellular IC50, from

which the apparent cellular binding affinity (Kᵢ) can be derived.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10814278/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-selectivity-profile-of-mu1210
https://www.benchchem.com/product/b10814278/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-selectivity-profile-of-mu1210
https://www.benchchem.com/product/b10814278/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-selectivity-profile-of-mu1210
https://www.thesgc.org/chemical-probes/mu1210
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814278?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method is used to assess the functional effect of MU1210 on the CLK signaling pathway in

cells.

Principle: A specific antibody that recognizes the phosphorylated form of SR proteins is used

to detect changes in their phosphorylation status after treating cells with MU1210.

General Protocol:

Cell Treatment: HeLa cells are treated with varying concentrations of MU1210 (or DMSO

as a control) for a specified time.[3]

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is

determined using a BCA or Bradford assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-

polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose

membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for phosphorylated SR proteins (e.g., anti-pSR). A loading control antibody (e.g.,

anti-GAPDH) is also used.

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the signal is detected using an enhanced chemiluminescence

(ECL) substrate. The dose-dependent decrease in the pSR signal indicates target

engagement and inhibition by MU1210.[3]

Logical Relationship of Selectivity
The utility of MU1210 as a chemical probe is defined by its high potency against its intended

targets (CLK1/2/4) versus its significantly lower potency against other kinases (off-targets).
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Caption: MU1210 is highly selective for CLK1/2/4 over other kinases, including the isoform
CLK3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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